molecular formula C16H20N4O3S2 B216511 N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide

N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide

Numéro de catalogue B216511
Poids moléculaire: 380.5 g/mol
Clé InChI: DJVQTFBSCFXOOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide, also known as CTSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been studied for its effects on various physiological and biochemical processes.

Mécanisme D'action

The mechanism of action of N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways involved in various physiological processes. N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has been found to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in animal models. Additionally, N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has several advantages for use in lab experiments, including its stability, ease of synthesis, and low toxicity. However, its low solubility in aqueous solutions can make it difficult to administer in certain experiments. Additionally, further studies are needed to fully understand the potential side effects and toxicity of N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide.

Orientations Futures

There are several potential future directions for research on N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, including Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide and its effects on various physiological processes. Finally, there is potential for the development of novel derivatives of N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide with improved pharmacological properties.

Méthodes De Synthèse

N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide can be synthesized through a multistep process involving the reaction of 5-Cyclohexyl-[1,3,4]thiadiazol-2-amine with 4-chlorobenzenesulfonyl chloride, followed by the reaction with acetic anhydride. The final product is obtained after purification and isolation steps.

Applications De Recherche Scientifique

N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has been studied extensively for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic effects in preclinical studies. N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has also been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

Nom du produit

N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide

Formule moléculaire

C16H20N4O3S2

Poids moléculaire

380.5 g/mol

Nom IUPAC

N-[4-[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H20N4O3S2/c1-11(21)17-13-7-9-14(10-8-13)25(22,23)20-16-19-18-15(24-16)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,21)(H,19,20)

Clé InChI

DJVQTFBSCFXOOD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3CCCCC3

SMILES canonique

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3CCCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.